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molecular formula C11H6N2O B8329080 2-Formylquinoline-8-carbonitrile

2-Formylquinoline-8-carbonitrile

Cat. No. B8329080
M. Wt: 182.18 g/mol
InChI Key: LIRNSUJNGLTSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889704B2

Procedure details

To a solution of 2-methylquinoline-8-carbonitrile (1.70 g, 10.1 mmol) in 1,4-dioxane (50 mL) and water (1 mL), was added selenium dioxide (2.80 g, 25.3 mmol) and the resulting mixture heated at reflux for 7 hours. After cooling to ambient temperature, the solids formed were removed by filtration through a pad of Celite® and washed with 1:1 mixture of ethyl acetate/dichloromethane (50 mL). The filtrate was concentrated under reduced pressure and the residue obtained purified by column chromatography (Biotage, 40M; 1% MeOH: dichloromethane) to give 2-formylquinoline-8-carbonitrile (1.51 g, 82%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([C:12]#[N:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Se](=O)=[O:15]>O1CCOCC1.O>[CH:1]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([C:12]#[N:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1)=[O:15]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)C#N
Name
Quantity
2.8 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the solids formed
CUSTOM
Type
CUSTOM
Details
were removed by filtration through a pad of Celite®
WASH
Type
WASH
Details
washed with 1:1 mixture of ethyl acetate/dichloromethane (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Biotage, 40M; 1% MeOH: dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=NC2=C(C=CC=C2C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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